Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate
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Overview
Description
Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate is a complex organic compound that features a benzoate ester linked to a tetrahydroisoquinoline moiety
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been found to interact with p-glycoprotein (p-gp), a protein that mediates multidrug resistance .
Mode of Action
Based on the structural similarity to other 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, it can be hypothesized that it may act as a modulator of p-gp-mediated multidrug resistance . This means that the compound could potentially interfere with the function of P-gp, thereby reversing drug resistance in cells.
Biochemical Pathways
Given its potential role as a modulator of p-gp-mediated multidrug resistance, it may influence the efflux of various drugs from cells, thereby affecting their pharmacokinetics and pharmacodynamics .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they may be well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
If it acts as a modulator of p-gp-mediated multidrug resistance, it could potentially increase the intracellular concentration of various drugs, enhancing their therapeutic effects and overcoming drug resistance .
Biochemical Analysis
Biochemical Properties
It is known that many tetrahydroisoquinoline derivatives exhibit significant biological activity . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Similar compounds have been shown to modulate P-glycoprotein-mediated multidrug resistance (MDR), influencing cell function .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown long-term effects (>24 h) in reversing doxorubicin (DOX) resistance in K562/A02 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate typically involves the following steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Esterification: The benzoic acid derivative is esterified with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl benzoate.
Coupling Reaction: The tetrahydroisoquinoline moiety is then coupled with the ethyl benzoate through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the benzoate ester.
Ethyl 4-hydroxybenzoate: Contains the benzoate ester but lacks the tetrahydroisoquinoline moiety.
Uniqueness
Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate is unique due to the combination of the tetrahydroisoquinoline and benzoate ester, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research.
Properties
IUPAC Name |
ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-4-26-21(23)14-5-7-16(8-6-14)27-13-18-17-12-20(25-3)19(24-2)11-15(17)9-10-22-18/h5-8,11-12,18,22H,4,9-10,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSMXBQHDYTZJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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